molecular formula C15H7F6NO2 B14081829 3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B14081829
M. Wt: 347.21 g/mol
InChI Key: DRPLBFBHAKQRFD-UHFFFAOYSA-N
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Description

3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of trifluoromethoxy groups and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves the introduction of trifluoromethoxy groups onto a biphenyl core, followed by the addition of a carbonitrile group. One common method involves the use of trifluoromethoxy-substituted benzene derivatives as starting materials. These derivatives undergo a series of reactions, including halogenation, coupling, and cyanation, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications, including:

    Biology: Its unique chemical properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, with research focusing on its ability to modulate biological targets and pathways.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: This compound shares the trifluoromethoxy groups but lacks the carbonitrile group, resulting in different chemical properties and applications.

    2,2’-Bis(trifluoromethoxy)-1,1’-biphenyl:

Uniqueness

3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C15H7F6NO2

Molecular Weight

347.21 g/mol

IUPAC Name

2-(trifluoromethoxy)-5-[3-(trifluoromethoxy)phenyl]benzonitrile

InChI

InChI=1S/C15H7F6NO2/c16-14(17,18)23-12-3-1-2-9(7-12)10-4-5-13(11(6-10)8-22)24-15(19,20)21/h1-7H

InChI Key

DRPLBFBHAKQRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)OC(F)(F)F)C#N

Origin of Product

United States

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